2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester
CAS No.: 929301-98-4
Cat. No.: VC8322708
Molecular Formula: C21H30N2O4
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
![2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester - 929301-98-4](/images/structure/VC8322708.png)
Specification
CAS No. | 929301-98-4 |
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Molecular Formula | C21H30N2O4 |
Molecular Weight | 374.5 g/mol |
IUPAC Name | 8-O-benzyl 2-O-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate |
Standard InChI | InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-14-11-21(16-23)9-12-22(13-10-21)18(24)26-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 |
Standard InChI Key | GLTBYYZYOMQYEL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 2,8-diazaspiro[4.5]decane core, where two nitrogen atoms bridge a four-membered ring (piperidine-like) and a five-membered ring (pyrrolidine-like). The spiro junction at the shared carbon atom creates a rigid three-dimensional framework . The carboxylic acid groups at positions 2 and 8 are esterified with a tert-butyl group and a benzyl group, respectively, yielding the full systematic name .
Table 1: Key Identifiers
Stereochemical Considerations
Synthesis and Derivatization
Synthetic Routes
While no direct synthesis protocol for this compound is published, analogous 2,8-diazaspiro[4.5]decane derivatives are typically synthesized via:
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Spirocyclization: Condensation reactions between cyclic ketones and diamines .
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Esterification: Protection of carboxylic acids with tert-butyl and benzyl groups using reagents like di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and benzyl bromide .
A related synthesis (CAS 1061683-09-7) involves treating a spirocyclic piperidine hydrochloride with Boc<sub>2</sub>O and triethylamine in dichloromethane, achieving 99% yield after column purification . Adapting this method, the target compound could be synthesized by sequential esterification of the spiro diacid.
Stability and Reactivity
The tert-butyl ester offers hydrolytic stability under basic conditions, while the benzyl ester is cleavable via hydrogenolysis. This differential stability enables selective deprotection—a critical feature for prodrug strategies observed in related GPIIb-IIIa antagonists .
Physicochemical Properties
Solubility and Lipophilicity
With a calculated log P of ~0.45 (estimated from structural analogs ), the compound exhibits moderate lipophilicity. The tert-butyl group enhances lipid solubility, whereas the benzyl moiety introduces aromatic character, impacting membrane permeability.
Spectroscopic Characterization
<sup>1</sup>H NMR (predicted for analogous structures ):
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δ 1.40 ppm: tert-butyl singlet (9H)
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δ 4.90-5.10 ppm: Benzyl CH<sub>2</sub> (2H)
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δ 7.20-7.40 ppm: Aromatic protons (5H)
Parameter | Value (Compound 22) | Value (Compound 23) |
---|---|---|
Oral Bioavailability | 33% (Cyno), 73% (Dog) | N/A |
Half-life | 14.2 h (Cyno) | 1.81 h (Rat) |
Protein Binding | 18.22% | N/A |
Metabolic Considerations
The compound’s stability in human liver microsomes and lack of CYP3A4 inhibition (inferred from analogs ) suggest favorable metabolic profiles. Low protein binding (~18%) enhances free drug availability, while the log P near 0 balances solubility and absorption.
Applications and Future Directions
Medicinal Chemistry
As a bifunctional ester, this compound could act as:
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A prodrug precursor, with enzymatic cleavage releasing active carboxylic acid pharmacophores.
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A structural template for optimizing GPIIb-IIIa antagonists with prolonged half-lives (>14 hours in primates ).
Organic Synthesis
The rigid spirocyclic core serves as a scaffold for constructing chiral ligands or catalysts. Selective deprotection of esters enables sequential functionalization—critical for generating diverse chemical libraries.
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